molecular formula C21H15ClF4N2O3 B1408376 Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate CAS No. 1708126-08-2

Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate

Cat. No.: B1408376
CAS No.: 1708126-08-2
M. Wt: 454.8 g/mol
InChI Key: NKLDHOHYVGNCES-UHFFFAOYSA-N
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Description

Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate is a complex organic compound characterized by its unique structural components, including a pyridine ring substituted with chlorine and trifluoromethyl groups, a hydroxyphenyl group, and a fluorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.

    Coupling with Hydroxyphenyl Group: The pyridine intermediate is then coupled with 2-hydroxybenzaldehyde under basic conditions to form an imine intermediate.

    Reduction and Esterification: The imine intermediate is reduced to form the corresponding amine, which is then esterified with 3-fluorobenzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro or imine functionalities if present in derivatives of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl and fluorine groups are known to enhance the biological activity and metabolic stability of compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to disrupt biological processes in target organisms.

Mechanism of Action

The mechanism of action of Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl and fluorine groups enhance binding affinity and selectivity, while the hydroxyphenyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-benzoate: Similar structure but lacks the fluorine atom on the benzoate ring.

    Ethyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate: Similar structure with an ethyl ester instead of a methyl ester.

Uniqueness

The presence of both trifluoromethyl and fluorine groups in Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate makes it unique compared to other similar compounds. These groups enhance the compound’s chemical stability, biological activity, and ability to interact with various molecular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[(2-hydroxyphenyl)methyl]amino]-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF4N2O3/c1-31-20(30)12-6-7-17(16(23)8-12)28(11-13-4-2-3-5-18(13)29)19-15(22)9-14(10-27-19)21(24,25)26/h2-10,29H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLDHOHYVGNCES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N(CC2=CC=CC=C2O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801106815
Record name Benzoic acid, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl][(2-hydroxyphenyl)methyl]amino]-3-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801106815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1708126-08-2
Record name Benzoic acid, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl][(2-hydroxyphenyl)methyl]amino]-3-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1708126-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl][(2-hydroxyphenyl)methyl]amino]-3-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801106815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate
Reactant of Route 2
Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate
Reactant of Route 3
Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate
Reactant of Route 4
Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate
Reactant of Route 5
Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate
Reactant of Route 6
Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate

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